molecular formula C8H9BrO3 B1599776 4-Bromo-2,5-dimethoxy-phenol CAS No. 557757-32-1

4-Bromo-2,5-dimethoxy-phenol

Cat. No. B1599776
CAS RN: 557757-32-1
M. Wt: 233.06 g/mol
InChI Key: TWVRLQJDDKMDIU-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethoxy-phenol is a chemical compound with the molecular formula C8H9BrO3 . It has a molecular weight of 233.062 g/mol .


Synthesis Analysis

The synthesis of 4-Bromo-2,5-dimethoxy-phenol involves several stages. The first stage involves the Baeyer-Villiger oxidation of 4-bromo-2,5-dimethoxybenzaldehyde with 3-chloro-benzenecarboperoxoic acid in dichloromethane at 25°C for 4 hours . The second stage involves the reaction with sodium hydroxide in methanol at 25°C for 1 hour .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,5-dimethoxy-phenol can be represented by the SMILES string BrC(C=C(OC)C(O)=C1)=C1OC .


Chemical Reactions Analysis

The main metabolic pathways of 4-Bromo-2,5-dimethoxy-phenol involve oxidative deamination, which results in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) . Additionally, 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) can also be produced by oxidative deamination .


Physical And Chemical Properties Analysis

4-Bromo-2,5-dimethoxy-phenol is a solid compound . It has a density of 1.532 g/cm3 and a boiling point of 307°C at 760 mmHg .

Scientific Research Applications

Pharmaceutical Research

4-Bromo-2,5-dimethoxy-phenol has been studied for its potential effects on various enzymes and receptors in the body. It has shown inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase , which are targets for the treatment of conditions such as glaucoma, epilepsy, Parkinson’s, and Alzheimer’s disease. Further pharmacological studies are needed to explore its drug potential.

Material Science

In material science, this compound is used as a precursor for the synthesis of complex molecules. Its bromine and methoxy groups are reactive sites that can be modified to create new materials with desired properties . For example, it can be used to create molecularly imprinted polymers for specific target molecules, which have applications in sensor technology.

Environmental Science

The role of 4-Bromo-2,5-dimethoxy-phenol in environmental science is not well-documented. However, its related compounds have been studied for their metabolism and elimination properties, which can provide insights into environmental biodegradation processes and the design of eco-friendly chemicals .

Analytical Chemistry

This compound is utilized in analytical chemistry as a standard or reference material. Its well-defined structure and properties allow for the calibration of instruments and the validation of analytical methods, which is crucial for accurate measurement and quality control in chemical analysis .

Industrial Applications

While specific industrial applications of 4-Bromo-2,5-dimethoxy-phenol are not detailed, compounds with similar structures are often used in the synthesis of dyes, fragrances, and other specialty chemicals. Its properties may also make it suitable for use in the development of organic synthesis processes and the production of fine chemicals .

Safety and Hazards

This compound is classified as a combustible solid . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing . It is also recommended to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2,5-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVRLQJDDKMDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461286
Record name 4-Bromo-2,5-dimethoxy-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

557757-32-1
Record name 4-Bromo-2,5-dimethoxy-phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0557757321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2,5-dimethoxy-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-2,5-DIMETHOXY-PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1QGL66WI0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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